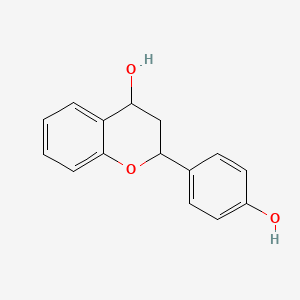

4,4'-Flavandiol

Description

Structure

3D Structure

Properties

CAS No. |

7508-30-7 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C15H14O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15-17H,9H2 |

InChI Key |

VIWWLMUBPMSXTF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of 4,4 Flavandiol

Methodologies for Extraction and Purification from Biological Matrices

The isolation of flavan-3,4-diols, including 4,4'-flavandiol (leucopelargonidin), from complex biological sources necessitates sophisticated extraction and purification strategies. The choice of method is critical for obtaining high yields and purity, while minimizing degradation of these often labile compounds.

Advanced Green Extraction Techniques

Modern extraction techniques are increasingly favored for their efficiency, reduced solvent consumption, and lower energy requirements compared to traditional methods like maceration or Soxhlet extraction. nih.govuin-alauddin.ac.idmdpi.com These advanced methods are particularly advantageous for the extraction of flavonoids. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer of the target compounds. nih.govuin-alauddin.ac.id UAE is noted for being a widely used unconventional extraction method for flavonoids. uin-alauddin.ac.id

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant matrix, causing the plant cells to rupture due to increased internal pressure. This rapid heating accelerates the extraction process. nih.govuin-alauddin.ac.idmdpi.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. This method is advantageous as the solvent can be easily removed by depressurization, leaving a solvent-free extract. nih.govmdpi.com

| Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. nih.govuin-alauddin.ac.id | Enhanced efficiency, reduced extraction time. orgprints.org |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating and cell rupture. nih.govuin-alauddin.ac.id | Faster extraction, lower solvent consumption. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids (e.g., CO2) as tunable solvents. nih.govmdpi.com | High selectivity, solvent-free extract. nih.gov |

Chromatographic Separation Strategies

Following extraction, crude extracts contain a mixture of compounds. Chromatographic techniques are essential for the purification and isolation of specific flavan-3,4-diols.

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or Sephadex). Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation.

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample. It is particularly useful for the separation of natural products.

Biosynthetic Pathways Leading to Flavan-3,4-diols

The biosynthesis of this compound (leucopelargonidin) is an integral part of the broader flavonoid pathway, which originates from the general phenylpropanoid pathway. nih.gov

Precursor Metabolism and Phenylpropanoid Pathway Integration

The journey to flavan-3,4-diols begins with the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway. nih.govimsc.res.in The general phenylpropanoid pathway then converts phenylalanine into p-coumaroyl-CoA through a series of enzymatic steps. nih.gov This compound serves as a key precursor for the flavonoid biosynthetic pathway. nih.govplos.org

The biosynthesis of flavonoids involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govplos.org Malonyl-CoA is another crucial precursor derived from primary metabolism.

Enzymatic Steps and Key Enzymes in Flavan-3,4-diol Biosynthesis

Several key enzymes catalyze the sequential conversion of precursors to form flavan-3,4-diols. frontiersin.org These enzymes are often encoded by multigene families. google.com

Chalcone (B49325) Synthase (CHS): CHS is a pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis. nih.govplos.orgwikipedia.org It performs a condensation reaction between p-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. mdpi.commdpi.com

Chalcone Isomerase (CHI): The naringenin chalcone formed by CHS is rapidly isomerized into (2S)-naringenin (a flavanone) by CHI. nih.govplos.org

Flavanone (B1672756) 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates flavanones like naringenin to produce dihydroflavonols. scirp.orgnih.govfrontiersin.org Specifically, naringenin is converted to dihydrokaempferol (B1209521). nih.gov

Dihydroflavonol 4-Reductase (DFR): DFR catalyzes the stereospecific reduction of dihydroflavonols to their corresponding flavan-3,4-diols (leucoanthocyanidins). nih.govmdpi.comwikipedia.org For instance, dihydrokaempferol is reduced by DFR to produce this compound (leucopelargonidin). mdpi.comwikipedia.orgenzyme-database.org This step is considered rate-limiting in the pathway. nih.gov

| Enzyme | Abbreviation | Function | Precursor | Product |

| Chalcone Synthase | CHS | First committed step in flavonoid biosynthesis. nih.govwikipedia.org | p-coumaroyl-CoA and malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Isomerization of chalcone to flavanone. nih.govplos.org | Naringenin Chalcone | Naringenin |

| Flavanone 3-Hydroxylase | F3H | Hydroxylation of flavanones. scirp.orgnih.gov | Naringenin | Dihydrokaempferol |

| Dihydroflavonol 4-Reductase | DFR | Reduction of dihydroflavonols. nih.govmdpi.com | Dihydrokaempferol | This compound (Leucopelargonidin) |

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The expression of the genes encoding these biosynthetic enzymes is tightly controlled at the transcriptional level by a combination of transcription factors, primarily from the MYB, bHLH, and WD40-repeat protein families. frontiersin.orgnih.govmdpi.com These proteins often form a regulatory complex, known as the MBW complex, which binds to the promoters of the flavonoid biosynthesis genes to activate their transcription. frontiersin.orgfrontiersin.orgoup.commdpi.com

MYB Transcription Factors: R2R3-MYB proteins play a crucial role in recognizing the specific DNA sequences in the promoters of target genes. frontiersin.org In many plants, specific MYB factors like TT2 in Arabidopsis and VvMYBPA1 in grapevine are known to regulate proanthocyanidin (B93508) synthesis, which includes the flavan-3,4-diol precursors. bsb-muenchen.deoup.com

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) proteins are essential partners for MYB factors. frontiersin.orgoup.com They form heterodimers with MYB proteins, and this interaction is necessary for the activation of downstream genes. oup.comnih.gov In Arabidopsis, TT8 is a key bHLH factor involved in regulating proanthocyanidin biosynthesis. frontiersin.orgoup.com

WD40-Repeat Proteins: WD40-repeat proteins, such as TTG1 in Arabidopsis, act as scaffolding proteins that help to stabilize the MBW complex, facilitating the interaction between MYB and bHLH factors. frontiersin.orgoup.comfrontiersin.orgmdpi.com

The combinatorial action of these transcription factors allows for precise spatial and temporal control over the biosynthesis of this compound and other flavonoids in different plant tissues and in response to various developmental and environmental cues. frontiersin.org

Metabolic Engineering and Synthetic Biology Approaches for Targeted Production

The production of complex flavonoid structures such as biflavonoids, including compounds structurally related to this compound, presents significant challenges for chemical synthesis due to their intricate stereochemistry. Consequently, metabolic engineering and synthetic biology have emerged as promising avenues for the targeted production of these molecules in microbial and plant systems. nih.govnih.gov These approaches aim to reconstruct and optimize the native biosynthetic pathways in tractable host organisms, offering a sustainable and scalable alternative to extraction from often rare plant sources or complex chemical synthesis. mdpi.com

Metabolic engineering efforts typically focus on introducing and optimizing the flavonoid biosynthetic pathway into microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.com This involves the heterologous expression of key plant enzymes. The foundational pathway begins with the production of the flavanone naringenin from the amino acid phenylalanine, requiring enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumaroyl-CoA ligase (4CL), and chalcone synthase (CHS). encyclopedia.pub Further enzymatic steps involving dihydroflavonol 4-reductase (DFR) and leucoanthocyanidin dioxygenase (LDOX), also known as anthocyanidin synthase (ANS), are required to produce the flavan-3,4-diol (leucoanthocyanidin) precursors. nih.gov The flavan-3-ol (B1228485) starter units, such as catechin (B1668976) and epicatechin, are synthesized via leucoanthocyanidin reductase (LAR) or by the combined action of LDOX and anthocyanidin reductase (ANR). nih.gov

A primary challenge in producing biflavonoids is engineering the specific coupling of two flavonoid monomers. In plants, the formation of proanthocyanidins (B150500) (polymers of flavan-3-ols, which are structurally analogous to repeating flavandiol units) involves the generation of a reactive carbocation from a flavan-3,4-diol, which then attacks a flavan-3-ol unit. oup.com Replicating this specific condensation in a heterologous host is complex. Strategies include:

Enzyme Discovery and Engineering: Identifying and characterizing enzymes, such as laccases or peroxidases, that can catalyze the specific oxidative coupling of flavonoid monomers is a key area of research. These enzymes could potentially be engineered for improved efficiency and regioselectivity to form the desired 4,4'-linkage.

Pathway Optimization: A significant hurdle is balancing the metabolic flux towards the necessary precursors and avoiding the accumulation of toxic intermediates. This involves fine-tuning enzyme expression levels, eliminating competing metabolic pathways, and increasing the supply of essential precursors like malonyl-CoA. mdpi.com

Synthetic Biology and Co-culture Systems: Synthetic biology offers advanced tools to overcome the limitations of single-host engineering. nih.gov Co-culture engineering, for instance, distributes a long biosynthetic pathway between two or more microbial strains. nih.gov This modular approach can reduce the metabolic burden on a single organism and prevent pathway interference, potentially leading to higher yields of the final complex product. mdpi.com The SynBio4Flav project is an example of an initiative that breaks down complex flavonoid pathways into standardized parts that can be transferred to engineered microbial consortia to facilitate production.

| Strategy | Approach | Key Enzymes/Targets | Host Organism(s) | References |

| Pathway Reconstruction | Introduction of plant flavonoid pathway genes into a microbial host. | Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), Dihydroflavonol 4-reductase (DFR), Leucoanthocyanidin reductase (LAR), Anthocyanidin reductase (ANR). | Escherichia coli, Saccharomyces cerevisiae | mdpi.com, nih.gov |

| Enzymatic Synthesis | Use of isolated enzymes to catalyze the coupling of flavonoid monomers. | Laccases, Peroxidases, Tyrosinases. | In vitro / Cell-free systems | preprints.org, researchgate.net |

| Co-Culture Engineering | Distributing different parts of the biosynthetic pathway across multiple microbial strains. | Full pathway enzymes split between strains. | E. coli with E. coli, S. cerevisiae with E. coli | nih.gov |

| Precursor Supply | Engineering host metabolism to increase the availability of starter units. | Acetyl-CoA carboxylase (ACC), Malonyl-CoA biosynthesis pathway genes. | E. coli, S. cerevisiae | mdpi.com |

Distribution of this compound in Plant Species and Biological Systems

Compounds with a this compound structural motif belong to the broader class of biflavonoids or, more commonly, proanthocyanidins (also known as condensed tannins). Proanthocyanidins are oligomers and polymers composed of flavan-3-ol units, which are biosynthetically derived from flavan-3,4-diols (leucoanthocyanidins). The linkages are typically C4→C8 or C4→C6, forming what are known as B-type proanthocyanidins, the most common type found in nature. nih.govnih.gov These compounds are widely distributed throughout the plant kingdom, from ferns to gymnosperms and angiosperms, and are particularly associated with woody plants. nih.govpsu.edu

Biflavonoids and proanthocyanidins are not uniformly distributed within the plant; they are often localized in specific tissues where they perform protective functions. nih.gov High concentrations are frequently found in the bark, leaves, flowers, fruits, and seeds, where they can act as feeding deterrents for herbivores, UV protectants, and antimicrobial agents. nih.govclockss.org

The distribution of biflavonoids is extensive, with over 590 distinct compounds identified across numerous plant families. The families Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae are particularly rich sources, accounting for about half of all known biflavonoids. nih.gov Other significant families include Fabaceae (the legume family), Cupressaceae, and Podocarpaceae. nih.govnih.gov

Detailed research has led to the isolation and characterization of these complex molecules from various plant species.

| Plant Family | Plant Species | Compound Class/Specific Compound | Plant Part | References |

| Fabaceae | Butea monosperma | Biflavonoids | Flowers | clockss.org |

| Fabaceae | Caesalpinia pyramidalis | Biflavonoids (e.g., Caesalflavone, Agathisflavone) | Leaves | researchgate.net |

| Ochnaceae | Ochna serrulata | Biflavonoids (e.g., 4,4',7-tri-O-methylisocampylospermone A) | Not Specified | ukzn.ac.zacore.ac.uk |

| Cephalotaxaceae | Cephalotaxus koreana | Biflavonoids (e.g., Amentoflavone and derivatives) | Leaves | koreascience.kr |

| Selaginellaceae | Selaginella species | Amentoflavone (Apigenin-Apigenin dimer) | Whole Plant | nih.gov |

| Cupressaceae | Various | Amentoflavone | Not Specified | nih.gov |

| Podocarpaceae | Various | Amentoflavone | Not Specified | nih.gov |

| Various | Woody Plants | Procyanidins (B-type proanthocyanidins) | Bark, Leaves, Seeds | psu.edu |

This wide distribution underscores the important ecological roles these compounds play for the plants that produce them. Their presence in fruits and beverages like wine and tea also makes them a significant component of the human diet. core.ac.uk

Synthetic Approaches and Chemical Derivatization of 4,4 Flavandiol

Chemical Synthesis Methodologies for Flavan-3,4-diols

The chemical synthesis of flavan-3,4-diols is a complex process that often involves multiple steps and requires careful control of reaction conditions to achieve the desired stereochemistry. These synthetic routes are essential for producing these compounds for further study, as their instability makes direct isolation from plant sources difficult. nih.govmdpi.com

Catalytic and Stereoselective Synthesis Routes

Catalytic and stereoselective synthesis methods are paramount for producing specific isomers of flavan-3,4-diols. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach involves the asymmetric dihydroxylation of polyoxygenated 1,3-diarylpropenes using reagents like AD-mix-α or AD-mix-β. psu.eduaphrc.org This method leads to the formation of syn-diols, which can then undergo acid-catalyzed cyclization to yield all four diastereoisomers of free phenolic flavan-3-ols. aphrc.org The Sharpless asymmetric dihydroxylation has also been utilized to create chiral diols from retro-chalcones, which serve as precursors for the flavan-3-ol (B1228485) scaffold. mdpi.com

Stereoselective condensation of flavan-3,4-diols with nucleophiles like phloroglucinol (B13840) and resorcinol (B1680541) can proceed with either retention or inversion of configuration at the C-4 position, depending on the stereochemistry of the starting flavan-3,4-diol. rsc.org For instance, the condensation of (2R,3S,4R)-leucocyanidin with (+)-catechin under acidic conditions can form procyanidin (B600670) dimers. mdpi.com

The reduction of dihydroflavonols is another key stereoselective route. Dihydroflavonol 4-reductase (DFR) stereospecifically reduces (+)-dihydroflavonols to (2R,3S,4S)-flavan-3,4-diols. nih.gov Non-enzymatic methods, such as the reduction of (+)-dihydroquercetin with sodium borohydride (B1222165) (NaBH4), can produce isomeric flavan-3,4-diols, though yields are often low. nih.govmdpi.com

| Method | Precursor | Key Reagents/Catalysts | Product | Key Features |

| Asymmetric Dihydroxylation | Polyoxygenated 1,3-diarylpropenes | AD-mix-α, AD-mix-β | syn-Diols (precursors to flavan-3-ols) | Provides access to all four diastereoisomers. aphrc.org |

| Stereoselective Condensation | Flavan-3,4-diols | Phloroglucinol, Resorcinol, Acid | 4-Arylflavan-3-ols | Stereospecific outcome depends on starting material. rsc.org |

| Dihydroflavonol Reduction | (+)-Dihydroflavonols | Dihydroflavonol 4-reductase (DFR), NADPH | (2R,3S,4S)-Flavan-3,4-diols | Enzymatic and highly stereospecific. nih.gov |

| Dihydroquercetin Reduction | (+)-Dihydroquercetin | Sodium Borohydride (NaBH₄) | Isomeric flavan-3,4-diols | Non-enzymatic, but with poor yields. nih.govmdpi.com |

Chalcone-Based Synthetic Strategies (e.g., Oxidative Cyclization)

Chalcones are versatile precursors for the synthesis of a wide range of flavonoids, including flavan-3,4-diols. These strategies typically involve the initial formation of a chalcone (B49325) followed by cyclization and subsequent transformations.

The Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) is a standard method for preparing the initial chalcone. ufs.ac.za Following this, several routes can be taken. One common method is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium to form a flavonol. mdpi.com More recently, reagents like aqueous tert-butyl hydroperoxide (TBHP) have been used for this oxidative cyclization step, offering improved yields in some cases. acs.org

Another approach involves the reduction of a 2'-hydroxychalcone with reagents like sodium borohydride, followed by an acid-catalyzed ring closure (the Clark-Lewis method) to yield a flav-3-ene. academie-sciences.frthieme-connect.comacademie-sciences.fr This flav-3-ene can then be dihydroxylated, for example with osmium tetroxide (OsO₄), to produce the flavan-3,4-diol in a diastereoselective manner. academie-sciences.fracademie-sciences.fr

Epoxidation of the chalcone is an alternative strategy. The resulting chalcone epoxide can be treated with reagents like benzylmercaptan and tin(IV) chloride, followed by reaction with silver tetrafluoroborate, to achieve deprotection and cyclization into a dihydroflavonol. ufs.ac.za This dihydroflavonol can then be reduced to the corresponding flavan-3,4-diol. ufs.ac.za

Chemoenzymatic and Biocatalytic Synthesis of Flavan-3,4-diols

Chemoenzymatic and biocatalytic approaches offer environmentally friendly and highly selective alternatives to purely chemical synthesis methods. These strategies leverage the specificity of enzymes and microbial systems to produce desired flavonoid structures.

Microbial Transformation Systems

Microbial systems, particularly genetically engineered bacteria and yeasts, have emerged as promising platforms for the production of flavonoids. frontiersin.org These systems can be engineered to express the necessary biosynthetic pathway enzymes to convert simple precursors, like glucose, into complex flavonoids. mdpi.com

For the synthesis of flavan-3,4-diols, a microbial host such as Escherichia coli or Saccharomyces cerevisiae can be engineered with the genes for the flavonoid biosynthetic pathway. frontiersin.orgmdpi.comgoogle.com This typically includes enzymes like chalcone synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR). mdpi.comoup.com The DFR enzyme is crucial as it catalyzes the reduction of dihydroflavonols (e.g., dihydroquercetin) to the corresponding flavan-3,4-diols (e.g., leucocyanidin). mdpi.comoup.commdpi.com

Filamentous fungi, such as Beauveria bassiana and Absidia species, have also been shown to effectively catalyze the biotransformation of flavonoids, primarily through glycosylation reactions. mdpi.com While direct synthesis of flavan-3,4-diols using these fungi is less common, their ability to modify flavonoid structures highlights the potential of microbial systems for producing a diverse array of flavonoid derivatives.

Enzymatic Conversions and Biotransformation Reactions (e.g., Hydroxylation, Glycosylation)

Enzymatic reactions are at the heart of flavonoid biosynthesis and diversification in nature, and they can be harnessed for in vitro synthesis. Key enzymes involved in the formation and modification of flavan-3,4-diols include hydroxylases, reductases, and glycosyltransferases.

Hydroxylation: The hydroxylation pattern of the flavonoid B-ring is a critical determinant of its biological activity and is controlled by cytochrome P450 monooxygenases, namely flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). nih.govmdpi.com These enzymes can hydroxylate various flavonoid precursors, including flavanones and dihydroflavonols, which are upstream of flavan-3,4-diols in the biosynthetic pathway. oup.commdpi.com The introduction of hydroxyl groups at specific positions on the A- and B-rings can be achieved using specific hydroxylase enzymes. oup.com

Enzymatic Reduction: The key step in the biosynthesis of flavan-3,4-diols is the reduction of dihydroflavonols, catalyzed by dihydroflavonol 4-reductase (DFR). nih.govmdpi.com This enzyme stereospecifically reduces dihydroflavonols like dihydrokaempferol (B1209521), dihydroquercetin, and dihydromyricetin (B1665482) to their corresponding flavan-3,4-cis-diols using NADPH as a cofactor. nih.gov Enzyme preparations from various plant sources, such as carnation flowers (Dianthus caryophyllus), have been shown to effectively carry out this conversion. nih.gov

Glycosylation: Glycosylation is a common modification of flavonoids that can enhance their solubility and stability. cas.czsci-hub.se This reaction is catalyzed by glycosyltransferases (GTs), which transfer a sugar moiety from an activated donor (like UDP-glucose) to the flavonoid aglycone. cas.cznih.gov Both O-glycosylation and C-glycosylation of flavonoids can be achieved enzymatically. sci-hub.se While the direct glycosylation of the highly unstable flavan-3,4-diols is not extensively documented, the glycosylation of other, more stable flavonoids is a well-established biocatalytic process. cas.czsci-hub.senih.gov Conversely, enzymatic hydrolysis using enzyme mixtures like snailase can be used to remove sugar moieties from flavonoid glycosides to yield the aglycone. frontiersin.org

| Enzyme/System | Reaction Type | Substrate | Product |

| Dihydroflavonol 4-reductase (DFR) | Reduction | Dihydroflavonols | Flavan-3,4-diols nih.govmdpi.com |

| Flavonoid Hydroxylases (F3'H, F3'5'H) | Hydroxylation | Flavanones, Dihydroflavonols | Hydroxylated precursors nih.govmdpi.com |

| Glycosyltransferases (GTs) | Glycosylation | Flavonoid aglycones | Flavonoid glycosides cas.czsci-hub.se |

| Microbial Systems (E. coli, Yeast) | De novo synthesis | Simple sugars | Flavanones, Dihydroflavonols frontiersin.orgmdpi.com |

Structural Modification and Derivatization Strategies of Flavan-3,4-diols

The structural modification of flavan-3,4-diols is challenging due to their reactivity but is crucial for creating novel compounds and probing structure-activity relationships. These modifications often target the hydroxyl groups or the C4 position of the flavan (B184786) scaffold.

Derivatization strategies often involve the protection of hydroxyl groups to control reactivity during subsequent modification steps. For example, benzylation or the use of methoxymethyl (MOM) ethers are common protection strategies. nih.govpsu.edu Once protected, the flavan-3,4-diol structure can be modified. For instance, the 4-hydroxyl group can be removed through reactions like treatment with tri-n-butyltin hydride and trifluoroacetic acid, leading to flavan-3-ols. acs.org

The electrophilic nature of the C4 position of flavan-3,4-diols (or a carbocation intermediate formed under acidic conditions) allows for condensation reactions with various nucleophiles. academie-sciences.fracademie-sciences.fr This is the fundamental reaction for the formation of proanthocyanidins (B150500), where a flavan-3,4-diol extension unit reacts with a flavan-3-ol terminal unit. nih.gov Synthetic strategies can mimic this by reacting flavan-3,4-diols with nucleophiles like phloroglucinol or other flavonoids to create dimers and oligomers. rsc.org

The creation of biflavonoids, which are dimers of flavonoid units, represents another derivatization strategy. nih.govresearchgate.netmdpi.com While many natural biflavonoids are linked through various positions, synthetic strategies can be developed to link flavan-3,4-diol-derived units to other flavonoid monomers, potentially creating novel structures with unique properties. cam.ac.uk Modifications such as methylation and prenylation are also known to alter the biological properties of flavonoids, and these strategies could potentially be applied to flavan-3,4-diol derivatives. nih.gov

Functional Group Modifications

The primary sites for functional group modification on the 4,4'-Flavandiol molecule are its hydroxyl (-OH) groups. These groups are chemically reactive and can undergo a variety of transformations to yield new derivatives. nih.govresearchgate.net Such modifications are standard practice in medicinal chemistry to alter properties like solubility, stability, and interaction with biological targets. nih.gov

Common derivatization reactions for hydroxyl groups include esterification, etherification (e.g., methylation), and silylation. researchgate.netrestek.com For instance, trimethylsilyl (B98337) derivatives are often prepared in analytical chemistry to increase the volatility and thermal stability of compounds with hydroxyl groups for techniques like gas chromatography (GC). vup.sk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose, replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. restek.com

Table 1: Examples of Functional Group Modifications Applicable to Flavonoid Hydroxyl Groups

| Modification Type | Reagent Example | Resulting Functional Group | Purpose / Application |

| Silylation | BSTFA + 1% TMCS | O-trimethylsilyl (-O-Si(CH3)3) | Increases volatility for GC-MS analysis. restek.comvup.sk |

| Methylation | Alkyl Halide (e.g., CH3I) / Base | Methoxy (B1213986) (-OCH3) | Alters lipophilicity and biological activity. nih.govmdpi.com |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Ester (-O-C(O)R) | Modifies polarity and can act as a prodrug. researchgate.net |

| Glycosylation | Glycosyl Donor | O-glycoside | Can improve solubility and alter bioavailability. nih.gov |

This table is illustrative of common modifications to flavonoid hydroxyl groups and is not exhaustive.

Design and Synthesis of Novel Flavandiol Derivatives

The design of novel flavandiol derivatives is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence biological effects. mdpi.comnih.gov The flavonoid scaffold serves as a versatile template for designing new molecules. nih.govnih.gov For example, research on other flavonoids like quercetin (B1663063) has led to the synthesis of analogues with enhanced potency and specificity for certain biological targets. nih.gov

The synthesis of novel flavonoid derivatives often begins with simpler precursors. A common strategy involves the Baker-Venkataraman rearrangement or Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to create the flavonoid core. sysrevpharm.orgijrpc.com For instance, a substituted 2'-hydroxychalcone can undergo cyclization via the Algar–Flynn–Oyamada reaction to yield a flavonol, which can be further modified. researchgate.net

Design strategies for new derivatives of a this compound core could include:

Altering Substitution Patterns: Introducing or modifying substituents on the A and B aromatic rings. The number and position of hydroxyl or methoxy groups are known to be critical for the biological activity of many flavonoids. nih.govmdpi.com

Introducing Novel Moieties: Adding functional groups not commonly found in natural flavonoids, such as amino alkyl chains, carboxamide fragments, or selenium/tellurium-containing moieties, to explore new chemical space and potential interactions. researchgate.netd-nb.infomdpi.com

Modifying the Heterocyclic C-Ring: While preserving the flavandiol structure, minor modifications to the C-ring or its substituents could fine-tune the stereochemistry and electronic properties of the molecule.

Table 2: Research Findings on Flavonoid Derivative Synthesis

| Precursor/Starting Material | Synthetic Reaction | Resulting Derivative Class | Research Focus |

| 2,4-dihydroxyacetophenone & Substituted Acyl Chloride | Baker-Venkataraman Reaction & Condensation | Substituted Flavones | Synthesis of novel flavones with anti-inflammatory activity. sysrevpharm.org |

| 2'-Hydroxychalcones | Algar–Flynn–Oyamada Reaction | Flavonols | Synthesis of flavonols, which are then converted to flavone-tetrazole derivatives. researchgate.net |

| 7-Hydroxyflavone & Amino Acids | Multi-step reaction including etherification and amide coupling | Flavone-Carboxamide Hybrids | Development of new antiviral agents. mdpi.com |

| Flavanols | TiCl4-catalyzed coupling | Dimeric Procyanidins | Synthesis of dimeric flavonoids to study their properties and reactivity. nih.gov |

This table summarizes synthetic strategies reported for various flavonoid classes, which could be adapted for the synthesis of this compound derivatives.

Advanced Analytical Characterization of 4,4 Flavandiol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4,4'-Flavandiol, providing detailed information about its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of flavonoids, including this compound. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are crucial for assigning the specific positions of protons and carbons and determining the compound's stereochemistry.

For flavanols, the chemical shifts and coupling constants of the protons on the heterocyclic C-ring are particularly diagnostic. In this compound, the stereochemistry at the C2 and C4 positions would significantly influence the signals of H2, H3, and H4. The coupling constants between these protons (J-values) help in determining their relative orientation (cis or trans). For instance, a larger coupling constant between H2 and H3 would suggest a trans-diaxial relationship in a particular conformation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 5.0 - 5.5 | ~80 |

| C3 | 2.0 - 2.5 | ~40 |

| C4 | 4.5 - 5.0 | ~70 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Molecular Identification and Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it becomes a powerful tool for identifying and profiling this compound in complex mixtures. nih.gov

In mass spectrometry, this compound would be ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₅H₁₄O₄).

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides structural information that can help to distinguish this compound from its isomers. For flavonoids, common fragmentation pathways include retro-Diels-Alder (rDA) reactions that cleave the C-ring, as well as losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). researchgate.net The fragmentation of the dihydroxyflavanone skeleton is expected to yield characteristic ions corresponding to the A- and B-rings, confirming the positions of the hydroxyl groups. researchgate.net

LC-MS allows for the separation of this compound from other components in a sample before it enters the mass spectrometer, which is crucial for accurate identification and quantification in complex matrices like plant extracts. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the this compound molecule. Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum. semanticscholar.orgnih.gov

Band I , appearing in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring). semanticscholar.org

Band II , appearing in the range of 240-280 nm, is associated with the benzoyl system (A-ring). semanticscholar.org

The exact position and intensity of these bands can be influenced by the substitution pattern, including the location of the hydroxyl groups. researchgate.net For this compound, the hydroxyl group on the B-ring (at the 4' position) would likely cause a bathochromic (red) shift in Band I compared to an unsubstituted flavandiol.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. Key vibrational bands would include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

Absorption bands in the region of 1600-1450 cm⁻¹ due to the C=C stretching of the aromatic rings.

C-O stretching vibrations for the ether linkage in the heterocyclic ring and the hydroxyl groups, typically appearing in the 1250-1000 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and other compounds, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of flavonoids. nih.gov These methods offer high resolution, sensitivity, and reproducibility for the separation and quantification of this compound.

Reversed-phase HPLC, using a C18 or C8 stationary phase, is commonly employed. A mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used in a gradient elution mode to achieve optimal separation. nih.gov Detection is typically performed using a diode-array detector (DAD) or a UV-Vis detector set at the absorption maxima of the compound. For quantification, a calibration curve is constructed using a pure standard of this compound. The high efficiency of UHPLC allows for faster analysis times and better resolution of closely related isomers. d-nb.info

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is less commonly used for the analysis of non-volatile and thermally labile compounds like flavonoids. However, with prior derivatization to increase volatility and thermal stability (e.g., silylation of the hydroxyl groups), GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for the analysis of this compound. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of this compound. A sample is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. nih.govd-nb.info The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the spots can be visualized under UV light or by spraying with a suitable reagent. The retention factor (Rf) value can be used for preliminary identification by comparison with a standard. nih.govresearchgate.net

Table 2: Summary of Analytical Techniques for this compound Characterization

| Technique | Application | Information Obtained |

| NMR (¹H, ¹³C, 2D) | Structural Elucidation | Atomic connectivity, stereochemistry, positional assignment of atoms. |

| MS, LC-MS, UPLC-MS | Molecular Identification | Molecular weight, elemental composition, fragmentation pattern, identification in mixtures. |

| UV-Vis Spectroscopy | Chromophore Analysis | Information on conjugated systems (π-electron system). |

| IR Spectroscopy | Functional Group Analysis | Identification of hydroxyl groups, aromatic rings, and other functional groups. |

| HPLC, UHPLC | Purity & Quantification | Separation from impurities, quantification, analysis of isomers. nih.gov |

| GC | Specialized Analysis | Analysis of volatile derivatives. |

| TLC | Qualitative Analysis | Purity assessment, preliminary identification. nih.gov |

Capillary Electrophoresis for Analytical Resolution

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of flavonoids due to its high separation efficiency, rapid analysis time, and minimal consumption of samples and reagents. mdpi.com While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles and methods applied to analogous compounds, such as flavan-3-ols and other flavonoids, provide a robust framework for its analytical resolution.

The separation of flavonoids by CE is typically achieved in the capillary zone electrophoresis (CZE) mode. The charge-to-size ratio of the analytes is the primary determinant of their migration time. For flavonoids, which possess weakly acidic phenolic hydroxyl groups, the pH of the background electrolyte (BGE) is a critical parameter. A basic BGE is generally used to deprotonate the hydroxyl groups, imparting a negative charge on the molecules and enabling their separation in an electric field. mdpi.com

For the chiral separation of flavonoid isomers, a chiral selector is incorporated into the BGE. Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose. nih.govnih.gov By forming transient diastereomeric complexes with the enantiomers of the flavandiol, CDs induce differences in their electrophoretic mobility, allowing for their resolution. For instance, β-cyclodextrin has been successfully used to resolve the enantiomers of sulfated catechin (B1668976), a related flavanoid. nih.gov The choice of CD and its concentration, along with other factors like the addition of organic modifiers, must be optimized to achieve baseline separation. Micellar electrokinetic capillary chromatography (MECC), which employs surfactants like sodium dodecyl sulfate, is another effective CE mode for separating structurally similar flavan-3-ols and related compounds. researchgate.net

Table 1: Representative Capillary Electrophoresis Conditions for Flavonoid Analysis

| Analyte Type | Technique | Background Electrolyte (BGE) | Chiral Selector | Applied Voltage | Detection |

|---|---|---|---|---|---|

| Flavan-3-ols | MECC | Phosphate buffer (pH 7.0) with Sodium Dodecyl Sulfate (SDS) | N/A | Not Specified | UV |

| Sulfated Flavanoids | CZE | Not Specified (pH 3.5) | 15% β-cyclodextrin | 5-10 kV (reverse polarity) | Not Specified |

| Flavan-3-ols | CZE | 0.1 M Sodium tetraborate (B1243019) (pH 9.2) | N/A | 25 kV | UV (220 nm) |

This table presents a summary of conditions used for the analysis of related flavonoid compounds, which can serve as a starting point for developing a method for this compound.

Stereochemical Analysis and Isomer Discrimination Techniques (e.g., Oxidation with Lead Tetra-acetate)

The stereochemistry of the hydroxyl groups at the C3 and C4 positions of the flavan (B184786) nucleus is a defining structural feature. The relative orientation of these groups (cis or trans) significantly influences the molecule's conformation and properties. A classic and reliable chemical method for determining this stereochemistry in flavan-3,4-diols is through oxidation with lead tetra-acetate (Pb(OAc)₄). researchgate.netpublish.csiro.au

This method is based on the principle that the rate of oxidative cleavage of a 1,2-diol by lead tetra-acetate is highly dependent on the stereochemical relationship between the two hydroxyl groups. The reaction is believed to proceed through the formation of a cyclic intermediate. libretexts.orgjuniperpublishers.com Cis-diols, where the hydroxyl groups are on the same side of the ring, can readily form this cyclic intermediate, leading to a rapid oxidation reaction. juniperpublishers.comslideshare.net Conversely, trans-diols, where the hydroxyl groups are on opposite sides, form the cyclic intermediate much more slowly, resulting in a significantly slower rate of oxidation. researchgate.net

Research by J.W. Clark-Lewis and L.R. Williams systematically applied this technique to a series of flavan-3,4-diols, establishing it as a definitive method for assigning their geometric configurations. researchgate.netpublish.csiro.au By comparing the rates of lead tetra-acetate consumption, they could reliably distinguish between cis- and trans-isomers. Their findings demonstrated that compounds like (-)-teracacidin trimethyl ether and (-)-melacacidin tetramethyl ether were rapidly oxidized, confirming their cis-glycol configuration. In contrast, mollisacacidin trimethyl ether reacted much more slowly, consistent with a trans-glycol structure. researchgate.netpublish.csiro.au This difference in reactivity provides a clear and unambiguous method for stereochemical assignment in this class of compounds.

Table 2: Relative Oxidation Rates of Flavan-3,4-diol Methyl Ethers with Lead Tetra-acetate

| Compound | 2,3-Configuration | 3,4-Configuration | Relative Rate of Oxidation | Deduced Glycol Structure |

|---|---|---|---|---|

| (-)-Teracacidin Trimethyl Ether | cis | cis | Fast | cis |

| (-)-Melacacidin Tetramethyl Ether | cis | cis | Fast | cis |

| Mollisacacidin Trimethyl Ether | trans | trans | Slow | trans |

| (±)-2,3-trans-Flavan-3,4-cis-diol | trans | cis | Intermediate | cis |

Data compiled from research by Clark-Lewis et al., demonstrating the correlation between oxidation rate and stereochemistry. researchgate.netresearchgate.net

Biological Activities and Mechanistic Investigations of 4,4 Flavandiol

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant properties of flavonoids, including 4,4'-flavandiol, are a cornerstone of their beneficial biological effects. These properties arise from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage. The specific structure of a flavonoid, particularly the arrangement and number of hydroxyl (-OH) groups, is a critical determinant of its antioxidant capacity. nih.govmdpi.com

In Vitro Antioxidant Assays and Mechanistic Elucidation

A variety of in vitro assays are employed to evaluate the antioxidant potential of flavonoids. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.govnih.gov Both of these assays are based on a single electron transfer mechanism where the antioxidant reduces a colored radical to a colorless form, allowing for spectrophotometric quantification of scavenging activity. nih.gov Other assays, such as the ferric reducing antioxidant power (FRAP) assay and the phosphomolybdate assay, also measure the reductive capacity of antioxidants. nih.govmedwinpublishers.com

The primary mechanism by which flavonoids exert their antioxidant effects is through hydrogen atom transfer (HAT). nih.govmdpi.com The presence of hydroxyl groups on the flavonoid skeleton is paramount for this activity. nih.gov Specifically, the hydroxyl groups on the B-ring are considered to have a significant impact on ROS scavenging. mdpi.commdpi.com The presence of hydroxyl groups at the 3' and 4' positions in the B-ring is associated with maximal free radical scavenging activity. nih.gov Furthermore, a double bond between carbons 2 and 3 in the C-ring, conjugated with a 4-oxo group, also appears to be important for antioxidant properties. researchgate.netmdpi.com

Interactive Table: In Vitro Antioxidant Activity of Selected Flavonoids

| Flavonoid | Assay | IC50 / EC50 (µM or µg/mL) | Reference |

|---|---|---|---|

| Quercetin (B1663063) | DPPH | - | nih.gov |

| Rutin | DPPH | - | nih.gov |

| Epicatechin | DPPH | - | nih.gov |

| Epigallocatechin | DPPH | - | nih.gov |

| Procyanidin (B600670) B2 | DPPH | - | nih.gov |

| Taxifolin | DPPH | - | nih.gov |

| Woundwort Extract | DPPH | - | mdpi.com |

| Oxalis corniculata | DPPH | 302.93±4.17 µg/ml | innovareacademics.in |

| Oxalis corniculata | Nitric Oxide Scavenging | 73.07±8.28 µg/ml | innovareacademics.in |

| M. buxifolia (Butanol fraction) | ABTS | 52.2 ± 2.57 µg/mL | nih.gov |

Radical Scavenging Kinetics and Thermodynamics

Thermodynamic considerations relate to the stability of the flavonoid radical formed after donating a hydrogen atom. A more stable radical indicates a more effective antioxidant. The stability of the resulting phenoxy radical is influenced by the electronic properties of the flavonoid structure. nih.gov The relationship between the structure of flavonoids and their radical scavenging activity has been extensively studied, with findings indicating that the specific substitution pattern of hydroxyl groups is a key determinant of their potential as free radical scavengers. researchgate.net

Anti-inflammatory Mechanisms

Flavonoids, as a class of compounds, are recognized for their anti-inflammatory properties. nih.govnih.gov They can modulate inflammatory responses by interfering with various signaling pathways and inhibiting the production of pro-inflammatory mediators. nih.gov The anti-inflammatory effects of flavonoids are often linked to their antioxidant activity, as oxidative stress is a key contributor to inflammation. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, c-Src Kinase)

A primary mechanism through which flavonoids exert their anti-inflammatory effects is by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgmdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgmdpi.com Several flavonoids have been shown to inhibit NF-κB activation, thereby downregulating the production of these inflammatory mediators. frontiersin.orgmdpi.comd-nb.info This inhibition can occur through various mechanisms, including preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). frontiersin.org

Another important target in inflammatory signaling is the proto-oncogene tyrosine-protein kinase Src (c-Src). nih.govexplorationpub.com Overexpression and hyperactivation of c-Src are implicated in various cellular processes, including inflammation. explorationpub.com Some flavonoids have been identified as inhibitors of c-Src kinase. mdpi.comtocris.com For instance, 7,3´,4´-trihydroxyflavone has been shown to exert anti-inflammatory activity by binding to c-Src. mdpi.com The inhibition of c-Src can disrupt downstream signaling cascades that contribute to the inflammatory response. nih.gov

Cell-Based Models for Anti-inflammatory Assessment

In vitro cell-based models are essential tools for evaluating the anti-inflammatory potential of compounds like this compound. Macrophage cell lines, such as RAW 264.7, are frequently used for this purpose. mdpi.commdpi.com These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response characterized by the release of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. mdpi.com

The anti-inflammatory activity of a test compound is assessed by its ability to inhibit the production of these inflammatory markers in LPS-stimulated macrophages. mdpi.comd-nb.info For example, studies have shown that certain flavonoids can significantly suppress the production of NO, TNF-α, IL-1β, and IL-6 in these cell models. d-nb.infomdpi.com Another cell line used in anti-inflammatory research is the human monocytic cell line THP-1. nih.gov Additionally, Caco-2 cells, a human colon adenocarcinoma cell line, have been used to model intestinal inflammation. mdpi.com

Interactive Table: Anti-inflammatory Activity of Selected Flavonoids in Cell-Based Models

| Flavonoid/Extract | Cell Model | Stimulant | Inhibited Mediators | Reference |

|---|---|---|---|---|

| 6,3´,4´-Trihydroxyflavone | RAW 264.7 | LPS | NO, IL-1β, IL-6 | mdpi.com |

| 7,3´,4´-Trihydroxyflavone | RAW 264.7 | LPS | NO, IL-1β, IL-6 | mdpi.com |

| Diosmetin | RAW 264.7 | LPS or IL-4 | NO, iNOS, TNF-α, IL-1β | nih.gov |

| Hesperidin | RAW 264.7 | LPS | NO, PGE2, iNOS | mdpi.com |

| Flavanone (B1672756) Methyl Derivatives | RAW 264.7 | LPS | NO, IL-1β, IL-6, IL-12, TNF-α | mdpi.com |

Antimicrobial Activity and Mechanistic Studies

Flavonoids have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. nih.govfrontiersin.org Their mechanisms of action are diverse and can involve the disruption of microbial cellular processes. mdpi.comresearchgate.net

The antibacterial effects of flavonoids are attributed to several mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.govmdpi.com Some flavonoids, like quercetin, have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govresearchgate.net Others, such as sophoraflavone G and (-)-epigallocatechin (B1671488) gallate, are proposed to interfere with the function of the cytoplasmic membrane. nih.gov The structure of the flavonoid plays a significant role in its antibacterial activity, with features like the presence of hydroxyl groups at specific positions and the saturation of the C2=C3 double bond being identified as important for efficacy. mdpi.com However, the antibacterial activity of many plant flavonoids against Gram-negative bacteria is often weaker compared to their effect on Gram-positive bacteria, which is attributed to the complex outer membrane structure of Gram-negative species. mdpi.com

Antibacterial and Antifungal Mechanisms

While flavonoids, in general, are known to exhibit antibacterial and antifungal properties, no specific studies on the mechanisms of this compound have been found. intec.edu.donih.govmdpi.com General antibacterial mechanisms of flavonoids include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.govmdpi.comresearchgate.net Antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with fungal cell division and mitochondrial function. intec.edu.doresearchgate.netunsri.ac.idencyclopedia.pub Without specific research, it is impossible to state if or how this compound might exert such effects.

Antiviral Mechanisms

Similarly, there is no available data on the antiviral mechanisms of this compound. The antiviral activity of flavonoids can involve the inhibition of viral enzymes like proteases and polymerases, as well as interference with viral entry and replication. mdpi.combrieflands.comnih.govfarmaciajournal.com

Interactions with Enzymes and Cellular Targets

Enzyme Inhibition and Activation Studies

No studies documenting the specific enzyme inhibition or activation by this compound have been identified. Flavonoids are known to interact with a variety of enzymes, including cytochrome P450 enzymes and dipeptidyl peptidase-4. mdpi.comnih.govnih.gov The nature of these interactions is highly dependent on the specific structure of the flavonoid.

Receptor Binding and Signaling Pathway Modulation

Information regarding the binding of this compound to cellular receptors and its modulation of signaling pathways is not available. Many flavonoids can influence signaling pathways such as MAPKs, PI3-K/Akt, and NF-κB, which are involved in cellular processes like inflammation, cell survival, and apoptosis. mdpi.comnih.gov

Other Documented Biological Activities

There is no scientific documentation of neuroprotective, anticancer, or immunomodulatory activities specifically for this compound. While flavonoids, as a class, have shown promise in these areas, these properties cannot be extrapolated to a specific, unstudied compound. nih.govnih.govmdpi.comijbs.commdpi.comfrontiersin.orgnih.govmdpi.commdpi.com For instance, the neuroprotective effects of some flavonoids are attributed to their ability to protect neurons from neurotoxin-induced injury and suppress neuroinflammation. nih.govmdpi.comnih.gov Anticancer effects can be mediated through the modulation of ROS, cell cycle arrest, and induction of apoptosis. nih.govijbs.commdpi.com Immunomodulatory effects often involve the regulation of cytokine production and immune cell function. mdpi.comfrontiersin.org

Future Directions and Research Opportunities for 4,4 Flavandiol

Development of Sustainable Production Methodologies

The traditional extraction of flavonoids from plant sources can be inefficient, costly, and dependent on seasonal and environmental factors. google.com Consequently, there is a significant push towards developing sustainable and scalable production methods for specific flavonoids like 4,4'-flavandiol using metabolic engineering and synthetic biology. nih.govbiologydiscussion.com Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, are being engineered to produce flavonoids from simple, renewable feedstocks like glucose. mdpi.comfrontiersin.org

This biotechnological approach involves introducing and optimizing the flavonoid biosynthetic pathway into a microbial host. nih.gov The core pathway originates from the amino acid L-phenylalanine, which is converted through the phenylpropanoid pathway to produce 4-coumaroyl-CoA. nih.gov This precursor, along with malonyl-CoA, is then channeled into the flavonoid-specific pathway. frontiersin.org The synthesis of flavan-4-ols requires a series of enzymatic steps, and the efficiency of the entire process relies on the careful selection and engineering of these enzymes. mdpi.com

Key research objectives in this area include:

Enzyme Discovery and Engineering: Identifying novel enzymes with higher catalytic efficiency and substrate specificity for the production of flavan-4-ols. This includes enzymes like flavanone (B1672756) 4-reductase, which is critical in the final reduction step. wikipedia.org

Pathway Optimization: Balancing the expression of pathway genes to avoid the accumulation of toxic intermediates and maximize the flux towards the desired product. frontiersin.org This involves using advanced genetic tools to fine-tune enzyme levels.

Host Strain Improvement: Engineering the host microorganism's metabolism to increase the supply of essential precursors like L-phenylalanine and malonyl-CoA. biologydiscussion.commdpi.com

The development of robust microbial platforms will not only provide a sustainable source of this compound for research but also open avenues for its commercial production. researchgate.netnih.gov

Table 1: Key Enzymes in the Biosynthesis of Flavan-4-ols

| Enzyme | Abbreviation | Function in the Pathway |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid. mdpi.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form 4-coumaric acid. nih.gov |

| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone (B49325) Synthase | CHS | Condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. nih.gov |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcone into a flavanone. nih.gov |

| Flavanone 3-Hydroxylase | F3H | Converts flavanones into dihydroflavonols. frontiersin.org |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins (flavan-3,4-diols). mdpi.com |

| Flavanone 4-Reductase | FNR | Reduces flavanones directly to flavan-4-ols. mdpi.comwikipedia.org |

Advanced Structural Characterization and Elucidation

A complete understanding of this compound's function and activity is predicated on a thorough characterization of its three-dimensional structure. Advanced analytical techniques are crucial for unambiguously determining its molecular architecture, including the stereochemistry at its chiral centers. scispace.com While the basic flavan (B184786) backbone is known, the precise spatial arrangement of substituents profoundly influences biological activity.

Future research will leverage a suite of powerful spectroscopic and crystallographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for determining the complete proton and carbon framework of this compound and its derivatives. scispace.com These methods can establish connectivity between atoms and provide insights into the relative stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight and elemental composition. researchgate.net Tandem MS (MS/MS) experiments are used to probe the fragmentation patterns, which can reveal structural details about the different rings of the flavonoid. nih.gov

X-ray Crystallography: This technique provides the definitive, unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, including absolute stereochemistry. researchgate.net A major future goal is to obtain high-quality crystals of this compound and its analogs to resolve their solid-state structures.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules and can provide information about the absolute configuration of the stereocenters in this compound. researchgate.net

The data obtained from these advanced methods will be critical for building accurate structure-activity relationship (SAR) models and for understanding how this compound interacts with biological targets.

Table 2: Analytical Techniques for Structural Elucidation of this compound

| Technique | Application | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular framework | Atomic connectivity, relative stereochemistry, proton and carbon environments. scispace.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis | Elemental composition, molecular formula, substructural information. researchgate.netnih.gov |

| X-ray Crystallography | Definitive 3D structure determination | Absolute stereochemistry, bond lengths, bond angles, crystal packing. researchgate.net |

| Circular Dichroism (CD) | Determination of chirality | Information on the absolute configuration of stereocenters. researchgate.net |

Integrated Omics Approaches in Biosynthesis and Biological Response Studies

Understanding the complex biological context of this compound requires a systems-level approach. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the intricacies of its biosynthesis, regulation, and biological effects. wur.nlrsc.org By combining these datasets, researchers can construct a holistic view of the molecular networks governing the production and function of flavonoids. nih.gov

Future research directions integrating omics approaches include:

Biosynthetic Pathway Elucidation: Combined transcriptomic and metabolomic analyses of plants or engineered microbes can identify the genes and enzymes involved in the this compound pathway. mdpi.comnih.govfrontiersin.orgnih.gov By correlating gene expression profiles with the accumulation of specific metabolites, novel pathway components and regulatory factors can be discovered.

Regulatory Network Mapping: Transcriptomics can identify transcription factors that control the expression of flavonoid biosynthetic genes. mdpi.com Understanding these regulatory networks is key to rationally engineering organisms for enhanced production of this compound.

Elucidating Biological Responses: By treating biological systems (e. g. , cell cultures, model organisms) with this compound and subsequently performing multi-omics analysis, researchers can identify the pathways and processes that are affected. This can reveal the compound's mechanism of action and identify potential therapeutic targets.

These integrated approaches will move research beyond studying single genes or metabolites, providing a comprehensive understanding of this compound within a complex biological system. researchgate.netresearchgate.net

Table 3: Role of Omics Technologies in this compound Research

| Omics Field | Core Focus | Application to this compound Research |

| Transcriptomics | Study of gene expression (RNA) | Identifying co-expressed genes in the biosynthetic pathway; discovering regulatory transcription factors. mdpi.comnih.gov |

| Metabolomics | Comprehensive analysis of metabolites | Quantifying the accumulation of this compound and related pathway intermediates; identifying novel derivatives. frontiersin.orgnih.gov |

| Proteomics | Large-scale study of proteins | Quantifying the levels of biosynthetic enzymes; identifying protein-protein interactions within the pathway. |

| Integrated Omics | Combination of multiple omics datasets | Linking genes to metabolites and functions; building comprehensive models of biosynthesis and regulation. wur.nlrsc.org |

Rational Design and Synthesis of Novel this compound Analogs for Targeted Research

Building upon a solid foundation of structural and biological knowledge, a significant future opportunity lies in the rational design and chemical synthesis of novel this compound analogs. nih.gov The goal is to create new molecules with tailored properties, such as enhanced potency, improved selectivity for a specific biological target, or altered physicochemical characteristics. This approach combines computational modeling with advanced organic synthesis techniques. researchgate.net

Key aspects of this research area involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing how these changes affect its biological activity is crucial. nih.govnih.gov This involves synthesizing a library of analogs with variations in the substitution patterns on the A and B rings or modifications to the heterocyclic C ring.

Computational Design: Molecular docking and other computational methods can be used to predict how this compound and its analogs might bind to specific protein targets. This in silico approach can help prioritize which analogs to synthesize, saving time and resources.

Advanced Synthetic Methodologies: Developing efficient and stereoselective synthetic routes is essential for creating enantiomerically pure analogs. mdpi.commdpi.com This may involve leveraging both traditional organic chemistry and biocatalysis.

The creation of a diverse library of this compound analogs will be a powerful tool for probing biological systems and could lead to the development of highly specific molecular probes or lead compounds for therapeutic development.

Table 4: Potential Structural Modifications for this compound Analogs

| Modification Site | Type of Modification | Potential Impact |

| A-Ring | Addition/removal of hydroxyl or methoxy (B1213986) groups | Altering antioxidant potential and solubility. |

| B-Ring | Varying the number and position of hydroxyl groups | Modulating target-binding affinity and specificity. nih.gov |

| C-Ring | Altering stereochemistry at chiral centers | Affecting the three-dimensional shape and interaction with chiral biological targets. mdpi.com |

| Overall Scaffold | Glycosylation (adding sugar moieties) | Increasing water solubility and altering bioavailability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.